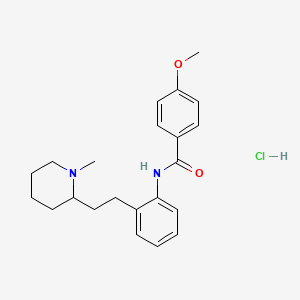
Encainide hydrochloride
Cat. No. B1671270
Key on ui cas rn:
66794-74-9
M. Wt: 388.9 g/mol
InChI Key: OJIIZIWOLTYOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04675409
Procedure details


A process for preparing 4-methoxy-2'-[2-(1-methyl-2-piperidyl) ethyl]benzanilide (I) as the hydrochloride salt ##STR4## which comprises (a) combining α-picoline and dimethylsulfate to form the picolinium methyl sulfate salt (V) ##STR5## which is then reacted with o-nitrobenzaldehyde to produce 1-(2-nitrophenyl)-2-[2-1-methyl) pyridinium methyl sulfate]-ethanol (IV) ##STR6## (b) dehydrating (IV) by heating in a mixture of acetic acid, acetic anhydride and potassium acetate to yield 2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ] (III); ##STR7## (c) hydrogenating (III) using a platinum catalyst to generate 2-(2-aminophenethyl)-1-methylpiperidine (II); and ##STR8## (d) reacting (II) with anisoyl chloride in an organic solvent selected from the group consisting of acetone, acetonitrile, and a C2-5 alkanol, to obtain encainide hydrochloride directly.
[Compound]
Name
acetic acid, acetic anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
potassium acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight




Identifiers


|
REACTION_CXSMILES
|
COS([O-])(=O)=O.[N+:7]([C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:20])([O-])=O.NC1C=CC=CC=1CCC1CCCCN1C.[C:41]([Cl:51])(=[O:50])[C:42]1[CH:47]=[CH:46][C:45]([O:48][CH3:49])=[CH:44][CH:43]=1.CC(C)=O>C([O-])(=O)C.[K+].[Pt].C(#N)C>[CH3:20][N:15]1[CH:14]([CH2:13][CH2:12][C:11]2[CH:21]=[CH:22][CH:23]=[CH:24][C:10]=2[NH:7][C:41]([C:42]2[CH:43]=[CH:44][C:45]([O:48][CH3:49])=[CH:46][CH:47]=2)=[O:50])[CH2:19][CH2:18][CH2:17][CH2:16]1.[ClH:51] |f:0.1,5.6,9.10|
|
Inputs


Step One
[Compound]
|
Name
|
acetic acid, acetic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
potassium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
|
Step Five
[Compound]
|
Name
|
( c )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
( III )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(CCC2N(CCCC2)C)C=CC=C1
|
Step Eight
[Compound]
|
Name
|
( d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(CCC2N(CCCC2)C)C=CC=C1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCCCC1CCC=2C=CC=CC2NC(=O)C=3C=CC(=CC3)OC.Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
